molecular formula C7H15ClN2O2 B2644640 5-(2-aminoethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride CAS No. 2413904-70-6

5-(2-aminoethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B2644640
CAS No.: 2413904-70-6
M. Wt: 194.66
InChI Key: IKGKENCAJSGHEQ-UHFFFAOYSA-N
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Description

5-(2-aminoethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with an aminoethyl group and an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with an appropriate carbonyl compound to form an intermediate, which then undergoes cyclization to form the oxazolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to optimize the reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-aminoethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazolidinones.

Scientific Research Applications

5-(2-aminoethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-aminoethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. In the case of its potential antimicrobial activity, the compound may inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell. The exact molecular pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A newer oxazolidinone with enhanced potency and a similar structure.

    Cycloserine: An antibiotic with a different structure but similar antimicrobial properties.

Uniqueness

5-(2-aminoethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones. Its unique structure allows for the exploration of new derivatives with potentially improved properties for various applications.

Properties

IUPAC Name

5-(2-aminoethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-2-9-5-6(3-4-8)11-7(9)10;/h6H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQDDPSJTHNGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(OC1=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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